An In-Depth Technical Guide to Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate
An In-Depth Technical Guide to Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate
This guide provides a comprehensive technical overview of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, spectroscopic signature, synthesis, and applications, grounded in authoritative scientific data.
Core Chemical Identity and Physicochemical Properties
Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate is a functionalized indole, a heterocyclic scaffold of immense importance in the field of medicinal chemistry. The indole nucleus is a prevalent motif in numerous natural products and FDA-approved pharmaceuticals, recognized for its broad range of biological activities, including antiviral and anticancer properties.[1] This specific derivative, featuring chloro, methyl, and methyl carboxylate substitutions, serves as a versatile intermediate for constructing more complex, biologically active molecules.
1.1. Key Identifiers
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Chemical Name: Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate
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CAS Number: 762288-06-2[2]
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Molecular Formula: C₁₁H₁₀ClNO₂[2]
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Chemical Structure:
1.2. Physicochemical Data
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the known properties for this indole derivative.
| Property | Value | Source |
| Molecular Weight | 223.66 g/mol | [2] |
| Appearance | Dark yellow powder | [1] |
| Purity | Typically ≥98% | Commercially available data |
| InChI Key | Information not available in search results | |
| Solubility | Soluble in common organic solvents like CDCl₃, EtOAc, and MeOH | Inferred from synthesis protocols[1] |
Spectroscopic Profile for Structural Verification
Accurate structural confirmation is paramount in chemical synthesis. The following spectroscopic data provides a definitive fingerprint for Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate. The data is consistent with the assigned structure and is crucial for quality control in any synthetic application.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides precise information about the electronic environment of hydrogen atoms in the molecule.
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Dataset: (CDCl₃) δ 8.43 (brs, -NH), 8.05 (d, J = 2 Hz, 1H), 7.21 (d, J = 8.5 Hz, 1H), 7.14 (dd, J = 8.5 Hz, 2 Hz, 1H), 3.94 (s, 3H), 2.74 (s, 3H).[1]
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum complements the proton data, identifying all unique carbon environments.
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Dataset: (CDCl₃) δ 166.1, 145.2, 132.8, 128.3, 127.7, 122.7, 121.1, 111.5, 104.6, 50.9, 14.2.[1]
2.3. High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the elemental composition and molecular weight with high precision.
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Dataset: (ESI) m/z 246.0291 [M+Na]⁺, calculated for C₁₁H₁₀ClNO₂Na: 246.0292.[1]
Synthesis: A Modern Approach
The construction of the indole core is a classic challenge in organic chemistry. Modern methods offer improved efficiency, yield, and regioselectivity. A highly effective procedure for synthesizing Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate involves a palladium-catalyzed intramolecular oxidative coupling.[1]
3.1. Rationale Behind the Method
This synthetic strategy is favored for several reasons:
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Efficiency: The use of microwave irradiation dramatically reduces reaction times from hours to minutes, accelerating the discovery process.
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Versatility: The palladium-catalyzed C-H activation/C-C bond formation is highly versatile and tolerates a wide range of functional groups on the aniline starting material.[1]
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High Yield & Regioselectivity: This method consistently produces the desired indole isomer in excellent yields.[1]
3.2. Synthesis Workflow
The diagram below illustrates the key transformation in the synthesis of the target compound from a substituted N-aryl enamine precursor.
Caption: Palladium-catalyzed synthesis workflow.
3.3. Detailed Experimental Protocol
The following protocol is adapted from established literature for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives.[1]
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Preparation of the Enamine Intermediate:
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In a suitable reaction vessel, combine the appropriately substituted aniline (1.0 eq) with a β-keto ester such as methyl acetoacetate (1.1 eq).
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The reaction can be catalyzed by a mild acid and is often performed in a solvent like toluene with azeotropic removal of water.
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Intramolecular Cyclization:
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To the crude enamine intermediate, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
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Add an oxidant, such as Cu(OAc)₂ or Ag₂CO₃ (2.0 eq), to facilitate the catalytic cycle.
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The neat mixture of reactants is then subjected to microwave irradiation. A typical condition is 120-150 °C for 15-30 minutes.
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Causality Note: Microwave heating provides rapid and uniform energy transfer, which is crucial for driving the C-H activation and subsequent cyclization efficiently, minimizing side product formation.
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Work-up and Purification:
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After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate (EtOAc).
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The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.
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The filtrate is concentrated under reduced pressure.
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The crude material is purified via flash chromatography or semi-preparative HPLC to yield the final product as a dark yellow powder.[1]
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Applications in Research and Drug Development
The true value of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate lies in its utility as a scaffold for building molecules with significant therapeutic potential.
4.1. Intermediate in Kinase Inhibitor Synthesis
The 5-chloro-indole core is a privileged structure in the design of kinase inhibitors, particularly for targeting the Epidermal Growth Factor Receptor (EGFR).[3]
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EGFR Inhibition: Mutations in EGFR, such as T790M, can lead to resistance to first-generation cancer therapies.[4] Novel indole-based derivatives are actively being developed to inhibit both wild-type and mutant forms of EGFR, offering a path to overcome drug resistance in non-small cell lung cancer (NSCLC).[3][4]
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Drug Analogs: This compound provides a ready starting point for derivatization at the N1 (indole nitrogen) and C3 (carboxylate) positions to synthesize libraries of potential drug candidates.
4.2. General Pharmaceutical Development
Beyond oncology, this indole derivative is a valuable building block for:
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Neurological Disorders: It serves as an intermediate in the synthesis of compounds targeting various central nervous system pathways.[5]
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Antiparasitic Agents: The indole-2-carboxamide scaffold, a close relative, has been explored for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]
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Agrochemicals: The biological activity of indole derivatives extends to agriculture, where they are used to develop novel crop protection products.[5]
Safety, Handling, and Storage
As a fine chemical intermediate, Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate requires careful handling in a laboratory setting. While a specific, comprehensive toxicology profile is not publicly available, best practices for handling similar chemical reagents should be strictly followed.
5.1. Hazard Assessment
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Assume the compound is hazardous upon acute exposure. General hazard statements for related chemicals include toxicity if swallowed, inhaled, or in contact with skin.
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Avoid generating dust or aerosols.
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The compound's long-term toxicological properties have not been fully investigated.
5.2. Recommended Handling Procedures
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Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.[7]
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Personal Protective Equipment (PPE):
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Wear nitrile gloves, a lab coat, and ANSI-approved safety glasses or goggles.[8]
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If there is a risk of inhalation, use a properly fitted respirator.
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Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
5.3. Storage and Stability
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Stability: The product is chemically stable under standard ambient conditions.[7] Avoid exposure to strong oxidizing agents and extreme heat.
References
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Ciaffaglione, V. et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
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PubChem. Methyl 5-chloro-1H-indole-2-carboxylate. [Link]
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MBL Life Science. Safety Data Sheet. [Link]
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El-Gamal, M. I. et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. NIH National Library of Medicine. [Link]
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El-Gamal, M. I. et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]
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de Heuvel, E. et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
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